

# (4-Bromopyridin-3-yl)methanol molecular weight and formula

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## Compound of Interest

Compound Name: (4-Bromopyridin-3-yl)methanol

Cat. No.: B177157

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## Technical Guide: (4-Bromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **(4-Bromopyridin-3-yl)methanol**, a key building block in organic and medicinal chemistry.

## Core Chemical Properties

**(4-Bromopyridin-3-yl)methanol**, with the CAS number 197007-87-7, is a substituted pyridine derivative.<sup>[1][2]</sup> Its structure incorporates a pyridine ring functionalized with a bromine atom and a hydroxymethyl group, making it a versatile intermediate for the synthesis of more complex molecules.

## Quantitative Data Summary

The fundamental physicochemical properties of **(4-Bromopyridin-3-yl)methanol** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C6H6BrNO	[1][3][4]
Molar Mass	188.02 g/mol	[1][3][4]
Density	1.668 g/cm <sup>3</sup> (Predicted)	[1]
Boiling Point	302.8 ± 27.0 °C (Predicted)	[1]
pKa	12.96 ± 0.10 (Predicted)	[1]

## Synthesis and Characterization

The strategic placement of the bromo and hydroxymethyl groups allows for selective modifications, making this compound a valuable precursor in multi-step synthetic routes.

### Representative Synthetic Protocol: Reduction of 4-Bromonicotinaldehyde

This protocol describes a common method for the synthesis of **(4-Bromopyridin-3-yl)methanol** via the reduction of the corresponding aldehyde.

Materials:

- 4-Bromonicotinaldehyde
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar

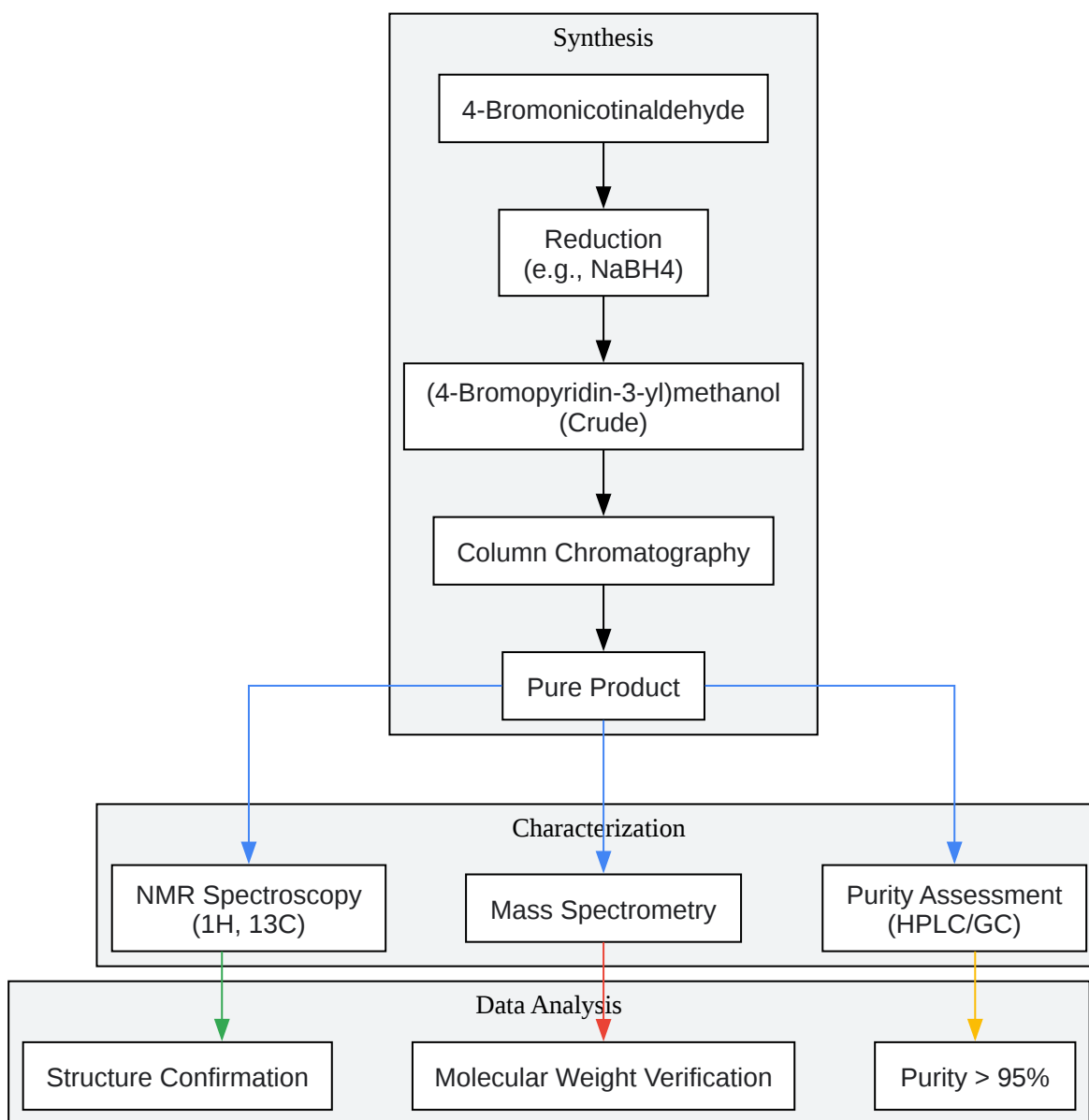
- Ice bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask, dissolve 4-Bromonicotinaldehyde (1.0 eq) in anhydrous methanol (20 mL/g of aldehyde) under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.
- **Reduction:** Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 30 minutes. Monitor the gas evolution and maintain the temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
- **Quenching:** Carefully quench the reaction by slowly adding saturated aqueous  $\text{NaHCO}_3$  solution until gas evolution ceases.
- **Extraction:** Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 20 mL).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous  $\text{MgSO}_4$ . Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
- **Purification:** Purify the crude **(4-Bromopyridin-3-yl)methanol** by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford the pure product.

## Characterization Workflow

The identity and purity of the synthesized **(4-Bromopyridin-3-yl)methanol** are confirmed through a standard analytical workflow.



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Caption: Synthesis and Characterization Workflow for **(4-Bromopyridin-3-yl)methanol**.

## Key Experimental Methodologies

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **(4-Bromopyridin-3-yl)methanol**.

- $^1\text{H}$  NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Typical Procedure:

- Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Transfer the solution to an NMR tube.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
- Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

### Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can offer structural clues from fragmentation patterns.

- Expected Molecular Ion: For a molecule with the formula  $\text{C}_6\text{H}_6\text{BrNO}$ , the mass spectrum is expected to show a characteristic pair of molecular ion peaks ( $\text{M}^+$  and  $\text{M}+2$ ) of nearly equal intensity.<sup>[3]</sup> This pattern is due to the natural isotopic abundance of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ). The calculated molecular weight is approximately 188.02 g/mol.<sup>[3]</sup>

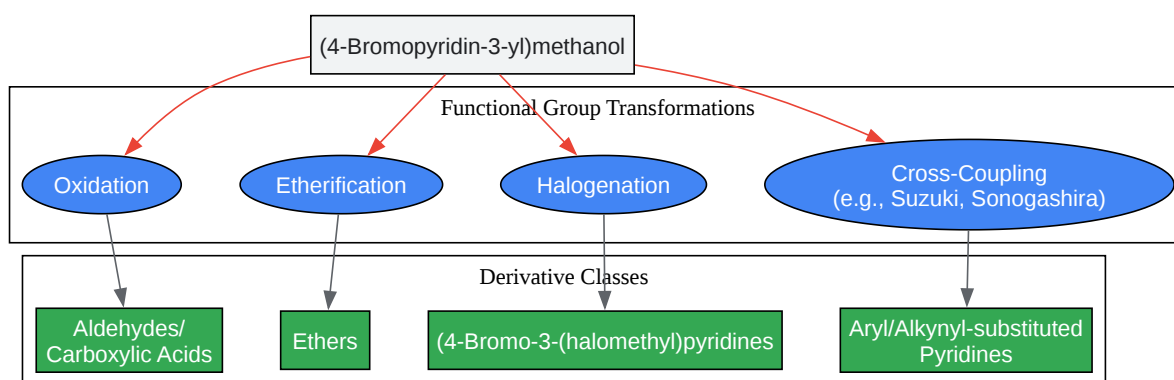
- Fragmentation: Common fragmentation pathways would likely involve the loss of the hydroxyl group (-OH), the entire hydroxymethyl group (-CH<sub>2</sub>OH), or the bromine atom (-Br).  
[3]

Typical Procedure (Electron Ionization - EI):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.
- Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detect the ions to generate a mass spectrum.

## Signaling Pathways and Logical Relationships

As a synthetic building block, **(4-Bromopyridin-3-yl)methanol** is a precursor for various functionalized pyridine derivatives. The following diagram illustrates its role in synthetic diversification.



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Caption: Synthetic utility of **(4-Bromopyridin-3-yl)methanol** in generating diverse derivatives.

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